N~1~-(4-butylphenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that acts as a key intermediate in the synthesis of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) Olmutinib (AZD9291) [, ]. This compound itself has not been extensively studied for other applications in scientific research.
Method 1 []: This method starts with commercially available 2-methoxy-4-fluoro-5-nitroaniline. It involves a nucleophilic substitution reaction with cyanamide to yield 1-(2-methoxy-4-fluoro-5-nitrophenyl)guanidine. Subsequently, another nucleophilic substitution reaction with N,N,N'-trimethylethylenediamine yields the desired compound. This method is favored for its simplicity, readily available starting materials, mild reaction conditions, and high yield.
The primary chemical reaction involving N~1~-(4-butylphenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide reported in the analyzed literature is its use in the synthesis of Olmutinib (AZD9291). This reaction involves coupling with 1-(1-methylindolyl-3-yl)-3-(dimethylamino)-2-acrylketone to form N~1~-(2-(dimethylamino)ethyl)-5-methoxy-N~1~-methyl-N~4~-(4-(1-methylindolyl-3-yl)pyrimidin-2-yl)-2-nitrophenyl-1, 4-diamine [, ]. Further details about this reaction, such as the catalyst, solvent, and yield, are not provided in the analyzed papers.
Based on the reviewed literature, the primary application of N~1~-(4-butylphenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is its role as a key intermediate in the synthesis of Olmutinib (AZD9291) [, ], a third-generation EGFR TKI used in the treatment of non-small cell lung cancer.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4